molecular formula C8H5BrClF3O B12078421 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol

Cat. No.: B12078421
M. Wt: 289.47 g/mol
InChI Key: XEGLRPTWGBYBBT-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol (CAS: 2384801-56-1) is a halogen-substituted benzyl alcohol derivative with the molecular formula C₈H₅BrClF₃O and a molecular weight of 289.48 g/mol. Its structure features a benzyl alcohol backbone modified with bromine (Br), chlorine (Cl), and a trifluoromethyl (-CF₃) group at the 3-, 4-, and 5-positions, respectively. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The compound’s reactivity is dominated by its hydroxyl group and halogen substituents, enabling participation in nucleophilic substitutions, cross-coupling reactions, and redox transformations .

Proper storage under inert conditions and avoidance of strong oxidizers are critical .

Properties

Molecular Formula

C8H5BrClF3O

Molecular Weight

289.47 g/mol

IUPAC Name

[3-bromo-4-chloro-5-(trifluoromethyl)phenyl]methanol

InChI

InChI=1S/C8H5BrClF3O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2,14H,3H2

InChI Key

XEGLRPTWGBYBBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method includes the bromination of 4-chloro-5-(trifluoromethyl)benzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine or chlorine atoms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

    Oxidation: Formation of 3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde or 3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 3-Chloro-5-(trifluoromethyl)benzyl alcohol or 4-Chloro-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) influences the reactivity and stability of the compound. These groups can affect the electron density on the benzyl alcohol moiety, making it more susceptible to nucleophilic or electrophilic attacks.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Reactivity Reference
3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol C₈H₅BrClF₃O 289.48 3-Br, 4-Cl, 5-CF₃, 1-OH Intermediate for complex organics
2-Chloro-5-(trifluoromethyl)benzyl alcohol C₈H₆ClF₃O 210.57 2-Cl, 5-CF₃, 1-OH Catalysis, polymer synthesis
3-Bromo-5-chloro-2-hydroxybenzyl alcohol C₇H₅BrClO₂ 245.47 3-Br, 5-Cl, 2-OH Antibacterial agent precursor
4-Chloro-3-fluoro-5-(trifluoromethyl)benzyl alcohol C₈H₅ClF₄O 228.57 4-Cl, 3-F, 5-CF₃, 1-OH Fluorinated drug intermediates
3-Bromo-4-fluorobenzyl alcohol C₇H₆BrFO 219.03 3-Br, 4-F, 1-OH Cross-coupling reactions
2-Iodo-5-(trifluoromethyl)benzyl alcohol C₈H₆F₃IO 318.04 2-I, 5-CF₃, 1-OH Radiolabeling, heavy-atom reagents

Reactivity and Functional Differences

  • Halogen Effects: The bromine in the target compound enhances electrophilic substitution reactivity compared to chlorine or fluorine analogs (e.g., 2-Chloro-5-(trifluoromethyl)benzyl alcohol). Bromine’s larger atomic radius facilitates oxidative addition in palladium-catalyzed cross-coupling reactions, a feature absent in chlorine-substituted derivatives . Trifluoromethyl Group: The -CF₃ group at position 5 increases electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution. This contrasts with non-fluorinated analogs like 3-Bromo-4-fluorobenzyl alcohol, which exhibit reduced stability under acidic conditions .
  • Positional Isomerism :

    • Moving the hydroxyl group from position 1 (target compound) to position 2 (e.g., 3-Bromo-5-chloro-2-hydroxybenzyl alcohol) drastically alters solubility and hydrogen-bonding capacity, impacting crystallization behavior and bioavailability in drug candidates .
  • Leaving Group Potential: The iodine in 2-Iodo-5-(trifluoromethyl)benzyl alcohol acts as a superior leaving group compared to bromine or chlorine, enabling rapid SN2 reactions. However, iodine’s instability under light limits its utility compared to the target compound’s bromine .

Biological Activity

3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol (C₈H₅BrClF₃O) is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features. The presence of bromine, chlorine, and a trifluoromethyl group significantly influences its biological activity and potential applications in drug development.

Chemical Structure and Properties

The compound features a benzyl alcohol structure with the following substituents:

  • Bromine (Br) : Enhances reactivity and biological interaction.
  • Chlorine (Cl) : Modulates electronic properties, potentially influencing pharmacodynamics.
  • Trifluoromethyl (CF₃) : Increases lipophilicity and metabolic stability, often associated with improved binding affinity to biological targets.
  • Enzyme Inhibition : The presence of halogen substituents may allow the compound to act as an inhibitor or modulator in biochemical pathways. For example, compounds with similar structures have shown significant inhibition of enzymes involved in neurotransmitter uptake and cancer cell proliferation .
  • Antimicrobial Activity : Similar trifluoromethyl-substituted compounds exhibit potent antibacterial effects against Gram-positive bacteria, suggesting that 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol could also possess antimicrobial properties .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol:

Compound NameKey FeaturesBiological Activity
4-(Trifluoromethyl)benzyl alcohol Lacks Br and ClModerate antimicrobial activity
3-Bromo-4-chloro-5-(trifluoromethyl)benzaldehyde Oxidized formPotentially higher reactivity
3-Bromo-4-chloro-5-(trifluoromethyl)benzoic acid Carboxylic acid derivativeEnhanced acidity may affect bioactivity

Case Studies and Research Findings

  • Antimicrobial Studies : Research indicates that compounds with trifluoromethyl groups show significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. For instance, derivatives with MIC values below 1 μg/mL demonstrate high potency, suggesting a similar potential for 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol .
  • Pharmacological Insights : A study highlighted that the inclusion of a trifluoromethyl group in phenolic compounds increased their inhibitory potency against serotonin uptake by six-fold compared to non-fluorinated analogs . This suggests that 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol could similarly enhance drug efficacy through structural optimization.

Q & A

Q. What are the established synthetic pathways for 3-Bromo-4-chloro-5-(trifluoromethyl)benzyl alcohol, and what reaction conditions are typically employed?

The compound is synthesized through sequential halogenation and functional group modifications. A common route involves:

  • Step 1 : Bromination and chlorination of a benzyl precursor to introduce Br and Cl substituents.
  • Step 2 : Trifluoromethylation via cross-coupling reactions (e.g., using Cu or Pd catalysts).
  • Step 3 : Reduction of a benzaldehyde intermediate (e.g., with NaBH₄) to yield the alcohol . Industrial methods emphasize controlled conditions (solvents like DMF, temperatures 50–80°C) to optimize purity and yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm hydroxyl group presence. ¹⁹F NMR is critical for trifluoromethyl group analysis .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (289.48 g/mol) and isotopic patterns from Br/Cl .
  • X-ray Crystallography : Resolves stereochemical ambiguities, though limited by crystal growth challenges due to halogen bulkiness .

Q. What are the principal chemical transformations this compound undergoes?

  • Oxidation : Converts the alcohol to aldehydes/ketones (e.g., using PCC or TEMPO) .
  • Nucleophilic Substitution : Halogens (Br, Cl) undergo substitution with amines or thiols under basic conditions .
  • Esterification : Reacts with acyl chlorides to form esters, enhancing derivatization for drug discovery .

Advanced Research Questions

Q. How can multi-step synthesis protocols be optimized to address low yields in halogenation steps?

  • Catalyst Screening : Test Pd/Cu complexes for trifluoromethylation efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates .
  • In Situ Monitoring : Employ HPLC or FTIR to track reaction progress and minimize side products .

Q. What strategies resolve contradictory reports about nucleophilic substitution reactivity at halogen positions?

  • Competitive Reactivity Studies : Compare Br vs. Cl substitution rates under identical conditions (e.g., SNAr in DMF/K₂CO₃) .
  • Computational Modeling : DFT calculations predict site-specific activation energies, explaining preferential Br substitution .
  • Isotopic Labeling : Use ³⁶Cl/⁸²Br to trace substitution pathways .

Q. What experimental approaches investigate the bioactivity of derivatives in enzyme inhibition studies?

  • In Vitro Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Molecular Docking : Simulate binding interactions with proteins (e.g., PDB structures) to identify key halogen bonding motifs .
  • Metabolic Stability Tests : Incubate derivatives with liver microsomes to assess trifluoromethyl group resistance to oxidation .

Q. How does the stereoelectronic influence of electron-withdrawing groups affect catalytic reaction pathways?

  • Electronic Effects : Trifluoromethyl groups increase electrophilicity at the benzyl position, favoring Pd-catalyzed cross-coupling reactions .
  • Steric Hindrance : Bulkiness of Br/Cl substituents may slow catalysis; mitigate using smaller ligands (e.g., PPh₃ vs. XPhos) .

Q. What advanced computational methods predict metabolic stability of trifluoromethyl-containing derivatives?

  • QSAR Models : Corrogate substituent positions with ADME properties using machine learning .
  • MD Simulations : Track trifluoromethyl group interactions with cytochrome P450 enzymes to predict oxidation resistance .

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